BenchChemオンラインストアへようこそ!

1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide

Lipophilicity Drug-likeness Medicinal chemistry

This phenylacetyl-terminated indole-2-carboxamide is a reference-standard for sPLA2-X/IKK2 inhibitor SAR. Its balanced logD (1.9) minimizes nonspecific binding versus lipophilic analogs, making it ideal for neuroinflammatory target screens. Supplied as a 47 mg screening aliquot; contact us for bulk or custom synthesis inquiries.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
Cat. No. B4502497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-23-17-10-6-5-9-16(17)14-18(23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
InChIKeyGWKRGYCGQIXLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide: Physicochemical Identity and Procurement Baseline


1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide (ChemDiv Catalog ID: IB04-6276; MW: 335.4 g/mol; formula: C20H21N3O2) is a synthetic indole-2-carboxamide screening compound . It features a 1-methylindole core linked via a 2-carboxamide to an ethylenediamine spacer, which is further acylated with a phenylacetyl group. The compound exhibits a calculated logP of 1.9, logD (pH 7.4) of 1.9, polar surface area (PSA) of 86.62 Ų, two hydrogen bond donors, and four hydrogen bond acceptors . It is commercially available in milligram quantities (47 mg) from ChemDiv for screening purposes . The indole-2-carboxamide scaffold has been validated in multiple therapeutic discovery programs, including as selective secreted phospholipase A2 type X (sPLA2-X) inhibitors [1][2] and as IKK2 kinase inhibitors [3].

Why Generic Substitution of 1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide Fails: The Determinant Role of N-Acyl Chain Identity and Carboxamide Regiochemistry


Within the indole-2-carboxamide chemical space, small structural modifications produce large shifts in physicochemical properties that directly impact target engagement, solubility, and pharmacokinetic behavior. The target compound's phenylacetyl N-acyl terminus confers a calculated logD (1.9) that is substantially lower than the cyclohexylacetyl analog (logD 2.54) and the 4-methoxyphenylpropanamido analog (logD 4.37) . Additionally, the 2-carboxamide regioisomer positions the amide vector differently from the 3-carboxamide isomer (CAS 1144452-59-4), which literature demonstrates to be critical for ligand-receptor recognition in both the sPLA2-X inhibitor series [1] and the IKK2 inhibitor chemotype [2]. These quantifiable differences in logD and regioisomeric connectivity preclude simple interchange of in-class compounds without altering the pharmacological profile.

Product-Specific Quantitative Evidence Guide for 1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide


LogD Differentiation: Phenylacetyl vs. Cyclohexylacetyl and 4-Methoxyphenylpropanamido Analogs

The target compound exhibits a calculated logD (pH 7.4) of 1.9, which is 0.64 log units lower than the cyclohexylacetyl analog (logD 2.54) and 2.47 log units lower than the 4-methoxyphenylpropanamido analog (logD 4.37) . These differences exceed 0.5 log units, the threshold generally accepted as pharmacologically meaningful in lead optimization [1].

Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen Bonding Capacity: Quantified Donor/Acceptor Profile vs. Core Indole-2-carboxamide Scaffold

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), yielding a total H-bond functionality count of 6 . This exceeds the core indole-2-carboxamide scaffold (1 HBD, 2-3 HBA) by the addition of the ethylenediamine N-H and the phenylacetyl carbonyl . The polar surface area of 86.62 Ų is consistent with the extended amide-ethylenediamide architecture .

Hydrogen bonding Molecular recognition Medicinal chemistry

Regioisomeric Differentiation: 2-Carboxamide vs. 3-Carboxamide Isomer

The compound is the indole-2-carboxamide regioisomer, as distinguished from the 3-carboxamide isomer (CAS 1144452-59-4, same molecular formula C20H21N3O2, identical MW 335.4) . In the sPLA2-X inhibitor series, the 2-carboxamide orientation was demonstrated to be essential for high-affinity binding, with X-ray co-crystal structures (PDB 5OWC, 5OW8) showing the 2-carboxamide carbonyl engaged in a critical hydrogen bond with the catalytic domain [1][2]. The 3-carboxamide isomer would project the amide vector in a fundamentally different trajectory incompatible with this binding mode [2].

Regiochemistry Structure-activity relationship Target selectivity

Molecular Weight and PSA Positioning in CNS Drug-like Chemical Space

The compound's molecular weight (335.4 g/mol) and polar surface area (86.62 Ų) position it within the favorable ranges for oral CNS drug-likeness as defined by the widely cited thresholds (MW < 400, PSA < 90 Ų for CNS penetration) [1]. In contrast, the 4-methoxyphenylpropanamido analog (MW 379.46, logD 4.37) and the N-phenyl-7-[(phenylacetyl)amino]-1H-indole-2-carboxamide scaffold (MW >447) have higher molecular weights and/or logD values that push them outside the preferred CNS drug-like space .

CNS drug-likeness Physicochemical property filters Screening library design

Class-Level sPLA2-X Inhibitory Activity of Indole-2-Carboxamide Scaffold

The indole-2-carboxamide scaffold has been validated as a selective sPLA2-X inhibitor chemotype in a peer-reviewed lead generation study. Optimized compounds from this series demonstrated IC50 values in the range of 75 nM to 6.9 µM against the sPLA2-X enzyme [1][2]. X-ray co-crystal structures (PDB 5OWC, resolution 1.9 Å) confirm the indole-2-carboxamide binding mode [3]. While the target compound's specific sPLA2-X IC50 has not been reported in the literature, its structural congruence with the validated series (1-methylindole-2-carboxamide with an N-ethylamide-linked acyl group) supports its classification within this active chemotype [1].

sPLA2-X inhibition Atherosclerosis Inflammation

Class-Level IKK2 Inhibitory Potential of Indole-2-Carboxamide Derivatives

Indole carboxamide derivatives have been patented as IKK2 (IKKβ) inhibitors for the treatment of inflammatory disorders including rheumatoid arthritis, asthma, and COPD [1][2]. The patent families (US20080269291, US20070254873, WO2007062318) describe indole carboxamide compounds with general Formula I encompassing N-substituted indole-2-carboxamides [1]. The target compound's core structure (1-methylindole-2-carboxamide with an extended N-substituent) falls within the claimed chemical space. Optimized IKK2 inhibitors from related indole-7-carboxamide series achieved IC50 values as low as 158 nM [3], demonstrating the tractability of indole carboxamides for this kinase target.

IKK2/IKKβ inhibition NF-κB pathway Inflammation

Best Research and Industrial Application Scenarios for 1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide


CNS-Targeted Screening Library Enrichment for sPLA2-X or IKK2 Programs

The compound's favorable CNS drug-like profile (MW 335.4, logD 1.9, PSA 86.62 Ų) makes it suitable for inclusion in focused screening libraries targeting neuroinflammatory pathways, where both sPLA2-X [1] and IKK2 [2] have been implicated. Unlike the more lipophilic cyclohexylacetyl (logD 2.54) or 4-methoxyphenylpropanamido (logD 4.37) analogs , this compound's balanced lipophilicity may reduce nonspecific binding and improve assay signal-to-noise ratios in cell-based CNS target screens.

Structure-Activity Relationship (SAR) Expansion for Indole-2-Carboxamide Lead Series

For medicinal chemistry teams optimizing indole-2-carboxamide leads against sPLA2-X or IKK2, this compound serves as a phenylacetyl-terminated reference point within an SAR matrix. Its 2 HBD / 4 HBA profile and indole-2-carboxamide regiochemistry [3] provide a distinct combination from other N-acyl variants. Direct head-to-head comparison with the cyclohexylacetyl analog (ΔlogD = -0.64) can help establish the lipophilicity-activity relationship for the series.

Chemical Biology Probe Development for Phospholipase-Mediated Inflammatory Signaling

The indole-2-carboxamide scaffold has validated binding to the sPLA2-X catalytic site via X-ray crystallography (PDB 5OWC, 1.9 Å resolution) [1][3]. This compound can serve as a starting scaffold for developing chemical probes to dissect sPLA2-X-mediated lipid signaling in atherosclerosis models, where selective sPLA2-X inhibitors with improved type X selectivity over other sPLA2 isoforms are needed [1].

Combinatorial Chemistry Building Block for Indole-2-Carboxamide Library Synthesis

As a fully elaborated indole-2-carboxamide with the phenylacetyl-ethylenediamine side chain, this compound can function as a reference standard or diversity element in parallel synthesis libraries targeting the indole-2-carboxamide chemical space defined in the IKK2 patent literature [2]. Its availability in 47 mg quantities from ChemDiv supports its use as a screening-level procurement option.

Quote Request

Request a Quote for 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.